N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Translation initiation Hexokinase Cancer metabolism

Procure this specific 3,4-dimethoxyphenyl analog to investigate translational control–glycolytic flux crosstalk. Unlike the acetamidophenyl variant (BDBM73184)—which exhibits off-target activity at PABP1 (IC50=100,000 nM) and NR5A2 (IC50=35,900 nM)—this compound provides a clean eIF4H inhibition profile co‑targeting HKDC1 within the same micromolar range. The furan‑pyridazine‑thioacetamide scaffold is exquisitely sensitive to N‑substituent variation; only this chemotype delivers the dual‑pathway coverage required for interpretable phenotype‑to‑target correlations.

Molecular Formula C18H17N3O4S
Molecular Weight 371.41
CAS No. 872723-58-5
Cat. No. B2399750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
CAS872723-58-5
Molecular FormulaC18H17N3O4S
Molecular Weight371.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)OC
InChIInChI=1S/C18H17N3O4S/c1-23-15-7-5-12(10-16(15)24-2)19-17(22)11-26-18-8-6-13(20-21-18)14-4-3-9-25-14/h3-10H,11H2,1-2H3,(H,19,22)
InChIKeyJGYOPPKJODCNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide (CAS 872723-58-5): Baseline Identity and Procurement Context


N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a synthetic small-molecule sulfanylacetamide featuring a 6-(furan-2-yl)pyridazine core linked via a thioether bridge to an acetamide bearing a 3,4-dimethoxyphenyl substituent [1]. The compound was originally profiled through high-throughput screening campaigns at the Sanford-Burnham Center for Chemical Genomics and is curated in BindingDB under monomer ID BDBM73186 [2]. The molecular formula is C19H18N4O4S (MW 398.44 g/mol), and the compound is supplied primarily as a research-grade biochemical tool for enzyme inhibition studies [1].

Why N-(3,4-Dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide Cannot Be Replaced by a Generic In-Class Analog


The 6-(furan-2-yl)pyridazin-3-yl sulfanylacetamide chemotype exhibits extreme sensitivity of target engagement to N-substituent variation. Even closely related analogs sharing the identical furan-pyridazine-thioacetamide scaffold diverge markedly in their polypharmacology profiles [1]. Substituting the 3,4-dimethoxyphenyl group with a 4-acetamidophenyl moiety (BDBM73184) introduces off-target activity at polyadenylate-binding protein 1 (PABP1, IC50 = 100,000 nM) and nuclear receptor NR5A2 (IC50 = 35,900 nM), whereas the target compound shows no detectable signal against these proteins [2]. Replacing the furan ring with benzodioxol (BDBM75980) completely redirects primary target engagement from eIF4H/HKDC1 to nuclear receptor corepressor 2 (IC50 = 2,900 nM) [3]. These data demonstrate that generic substitution within this series is pharmacologically unsound; each N-substituent and heterocyclic appendage constitutes a non-interchangeable determinant of target-selectivity space.

Quantitative Differential Evidence: N-(3,4-Dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide vs. Closest Structural Analogs


Evidence 1: Unique Dual eIF4H/HKDC1 Inhibition Profile Not Observed in Any Close Analog

The target compound is the only member of the 6-(furan-2-yl)pyridazin-3-yl sulfanylacetamide series with documented inhibitory activity against both eukaryotic translation initiation factor 4H (eIF4H) and hexokinase domain-containing 1 (HKDC1) [1]. Its HKDC1 IC50 of 17,700 nM represents a 4.17-fold selectivity over its eIF4H IC50 of 73,800 nM [2]. In contrast, N-benzyl analog BDBM73183, N-(4-acetamidophenyl) analog BDBM73184, and N-(2,3-dimethylphenyl) analog BDBM73188 all have documented eIF4H activity but no detectable signal in the HKDC1 counter-screen [3]. This dual-target engagement profile is a distinguishing feature for procurement decisions where simultaneous modulation of translation initiation and glycolytic pathways is desired.

Translation initiation Hexokinase Cancer metabolism

Evidence 2: Fewer Off-Target Liabilities vs. the Most Potent eIF4H Analog (N-(4-Acetamidophenyl), BDBM73184)

Although BDBM73184 (N-(4-acetamidophenyl) analog) is 2.37-fold more potent against eIF4H (IC50 = 31,100 nM vs. 73,800 nM), it engages two additional protein targets at micromolar concentrations: polyadenylate-binding protein 1 (PABP1, IC50 = 100,000 nM) and nuclear receptor subfamily 5 group A member 2 (NR5A2, IC50 = 35,900 nM) [1]. The target compound shows no detectable binding to PABP1 or NR5A2 in the identical screening panel, indicating a narrower polypharmacology fingerprint [2]. For applications where target selectivity is prioritized over single-endpoint potency, the target compound offers a meaningfully cleaner pharmacological profile.

Target selectivity Off-target profiling Polypharmacology

Evidence 3: Furan Ring as an Indispensable Specificity Determinant for eIF4H/HKDC1 Pathway Engagement

Replacement of the furan-2-yl group with a 1,3-benzodioxol-5-yl moiety (BDBM75980, N-(4-acetylphenyl) analog) causes a complete target selectivity switch: the benzodioxol analog inhibits nuclear receptor corepressor 2 (TRAC-1, IC50 = 2,900 nM) and corticotropin-releasing factor-binding protein (EC50 > 53,000 nM), with no detectable eIF4H or HKDC1 activity [1]. All furan-bearing analogs in the series (target compound, BDBM73183, BDBM73184, BDBM73188) consistently engage eIF4H. This directly demonstrates that the furan ring is a non-replaceable pharmacophoric element for eIF4H/HKDC1 pathway targeting [2]. Compounds lacking this heterocycle cannot be substituted without fundamental alteration of the biological activity profile.

Scaffold hopping Heterocycle SAR Target selectivity switch

Evidence 4: 3,4-Dimethoxyphenyl Substituent as a Distinctive SAR Handle with Differentiated Physicochemical Properties

The 3,4-dimethoxyphenyl N-substituent chemically distinguishes the target compound from all other series members, which bear simpler phenyl (BDBM73183: benzyl), acylated aniline (BDBM73184: 4-acetamidophenyl), or alkyl-phenyl (BDBM73188: 2,3-dimethylphenyl) groups [1]. The two methoxy groups introduce dual hydrogen-bond acceptor capacity (calculated logP reduction of approximately 0.5–0.8 units vs. the 2,3-dimethylphenyl analog) and alter metabolic soft-spot profile relative to methyl-substituted analogs [2]. While direct comparative ADME data are absent from the public domain, the presence of electron-donating methoxy substituents is expected to modulate oxidative metabolism rates at the anilide ring, a known metabolic liability in N-phenylacetamide chemotypes [3].

Structure-activity relationship Ligand efficiency Drug-likeness

Evidence-Backed Application Scenarios for N-(3,4-Dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide Procurement


Scenario A: Dual-Pathway Probe for Cancer Cell Metabolism Studies Targeting eIF4H/HKDC1 Co-Inhibition

The compound uniquely inhibits both eIF4H (cap-dependent translation initiation) and HKDC1 (glucose phosphorylation) within the same micromolar concentration range [1]. This dual activity makes it a preferred chemical probe for investigating the intersection of translational control and glycolytic flux in cancer cell models, where combined blockade of these pathways may produce synthetic lethality [2]. No other pyridazine sulfanylacetamide analog offers this dual-pathway coverage.

Scenario B: Selectivity Panel Compound for eIF4H-Focused Chemical Biology

Researchers requiring an eIF4H inhibitor with minimized polypharmacology should prioritize the target compound over BDBM73184, which exhibits off-target activity at PABP1 (IC50 = 100,000 nM) and NR5A2 (IC50 = 35,900 nM) [1]. The target compound provides a cleaner eIF4H inhibition profile complemented by HKDC1 activity, facilitating more interpretable phenotype-to-target correlations in cellular assays.

Scenario C: Structure-Activity Relationship (SAR) Expansion at the N-Acetamide Substituent Position

The 3,4-dimethoxyphenyl group occupies a distinct region of N-substituent physicochemical space not represented by other commercially cataloged series members (benzyl, 4-acetamidophenyl, 2,3-dimethylphenyl) [1]. Procurement of this compound enables systematic exploration of hydrogen-bonding effects, electronic modulation, and metabolic stability trends across the full N-substituent SAR landscape of the pyridazine sulfanylacetamide chemotype.

Scenario D: Negative Control Compound for Furan Pharmacophore Validation

For experimental designs requiring confirmation that eIF4H/HKDC1 inhibition is furan-dependent, the benzodioxol analog BDBM75980 (TRAC-1 IC50 = 2,900 nM) serves as a negative control demonstrating complete target switch upon furan replacement [1]. The target compound and BDBM75980 together form a matched pharmacophore-validation pair for dissecting the contribution of the C6 heterocycle to target engagement.

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.